molecular formula C15H10BrIO3 B11702028 2-(4-Bromophenyl)-2-oxoethyl 3-iodobenzoate

2-(4-Bromophenyl)-2-oxoethyl 3-iodobenzoate

Cat. No.: B11702028
M. Wt: 445.05 g/mol
InChI Key: UCXIUFJECBOFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-2-oxoethyl 3-iodobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group and an iodobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 3-iodobenzoate typically involves the esterification reaction between 4-bromophenylacetic acid and 3-iodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 3-iodobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acids from hydrolysis.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 3-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 3-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and iodobenzoate groups can bind to active sites on enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 3-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with biological targets. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a probe in biochemical studies.

Properties

Molecular Formula

C15H10BrIO3

Molecular Weight

445.05 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 3-iodobenzoate

InChI

InChI=1S/C15H10BrIO3/c16-12-6-4-10(5-7-12)14(18)9-20-15(19)11-2-1-3-13(17)8-11/h1-8H,9H2

InChI Key

UCXIUFJECBOFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)OCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.